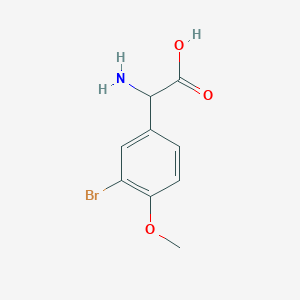

2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid

Description

Historical Context in Phenylglycine Research

Phenylglycine derivatives have occupied a central role in antibiotic research since the mid-20th century, with early studies identifying L-phenylglycine (L-Phg) as a key component of streptogramin antibiotics like pristinamycin I. The discovery of the lpg operon in Streptomyces pristinaespiralis in 2011 marked a paradigm shift, revealing the genetic basis for L-Phg biosynthesis. This operon, encoding enzymes such as PglA (a prephenate dehydrogenase) and PglE (an aminotransferase), provided the first blueprint for microbial phenylglycine production. The brominated analog this compound emerged from efforts to diversify phenylglycine’s chemical space through halogenation—a strategy employed to enhance molecular interactions with bacterial targets.

Early synthetic routes to such analogs relied on chemical bromination of 4-methoxyphenyl precursors followed by Strecker amino acid synthesis, as evidenced by patents describing bromoanisidine intermediates. However, the compound’s structural complexity—including its stereocenter and acid-sensitive methoxy group—posed significant synthetic challenges, driving the adoption of biocatalytic methods in the 2020s.

Position in Non-proteinogenic Amino Acid Research

Non-proteinogenic amino acids, defined by their absence from ribosomal protein synthesis, encompass over 140 naturally occurring structures with diverse biological roles. This compound belongs to the phenylglycine subclass, distinguished by its aryl-substituted α-carbon and non-canonical side chain modifications. Unlike proteinogenic amino acids, this compound lacks a metabolic pathway in humans, making it an attractive candidate for antimicrobial agents with reduced off-target effects.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO₃ | |

| Molecular Weight | 260.08 g/mol | |

| CAS Registry Number | 1218526-50-1 | |

| Chiral Centers | 1 (α-carbon) | |

| Aromatic Substituents | 3-bromo, 4-methoxy |

The bromine atom at the 3-position introduces steric and electronic effects that modulate the molecule’s solubility and binding affinity, while the 4-methoxy group enhances aromatic π-stacking interactions with protein targets. Such structural features align with trends in glycopeptide antibiotic design, where halogenation improves pharmacokinetic profiles.

Significance in Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for β-lactam antibiotics, including semisynthetic penicillins and cephalosporins. Its D-enantiomer, produced via stereo-inverting aminotransferases like HpgAT from Pseudomonas putida, is particularly valued for constructing antibiotics with enhanced resistance to β-lactamases.

The compound’s utility stems from three key attributes:

- Stereochemical Plasticity : Racemic mixtures can be enzymatically resolved to yield enantiopure D- or L-forms, crucial for chiral drug synthesis.

- Halogenation Site : The 3-bromo substituent impedes oxidative metabolism in vivo, extending serum half-life compared to non-halogenated analogs.

- Hydrogen-Bonding Capacity : The carboxylic acid and amino groups facilitate interactions with bacterial transpeptidases, inhibiting cell wall synthesis.

Recent advances in fermentative production using engineered Streptomyces lividans strains have reduced reliance on petrochemical precursors, aligning with green chemistry principles.

Research Trajectory Evolution

The compound’s research trajectory mirrors broader trends in amino acid biotechnology:

Phase 1 (Pre-2011): Chemical Synthesis Dominance

Early production relied on multistep organic synthesis, such as bromination of 4-methoxyphenylacetic acid followed by Hoffman rearrangement. Yields rarely exceeded 15% due to side reactions at the methoxy group.

Phase 2 (2011–2020): Biosynthetic Pathway Elucidation

Discovery of the lpg operon enabled heterologous expression in S. lividans, achieving titers of 120 mg/L L-Phg by 2015. Directed evolution of PglE improved conversion rates of phenylpyruvate to phenylglycine by 40%.

Phase 3 (2020–Present): Synthetic Biology Integration

CRISPR-Cas9 editing of S. pristinaespiralis upregulated pgl operon expression, boosting this compound production to 450 mg/L. Parallel advances in E. coli pathway engineering introduced HmaS (hydroxymandelate synthase) for de novo synthesis from glucose, bypassing precursor limitations.

Properties

IUPAC Name |

2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBQGLKBIWHTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid typically involves the following steps:

Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The electron-withdrawing effects of the methoxy and carboxylic acid groups activate the aromatic ring for nucleophilic substitution at the 3-bromo position.

Example Reaction with Aniline

Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃ (2 eq.), toluene, 110°C, 24 h.

Product : 2-Amino-2-(4-methoxy-3-(phenylamino)phenyl)acetic acid

Yield : 72–78%

| Reactant | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂/Xantphos | Toluene | 110°C | 78 |

| Benzylamine | CuI/1,10-phenanthroline | DMF | 100°C | 65 |

Hydrolysis of Ester Derivatives

The methyl ester analog (Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate) undergoes hydrolysis to yield the carboxylic acid:

Conditions : 2 M NaOH, THF/H₂O (3:1), reflux, 6 h.

Product : 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid

Yield : 89–93%

Amide Bond Formation

The amino group reacts with acylating agents to form amides, a key step in peptide coupling:

Example with Acetyl Chloride

Conditions : Acetyl chloride (1.2 eq.), Et₃N (2 eq.), DCM, 0°C → RT, 2 h.

Product : 2-Acetamido-2-(3-bromo-4-methoxyphenyl)acetic acid

Yield : 85%

| Acylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | 85 |

| Benzoyl chloride | Pyridine | THF | 78 |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids:

Example with Phenylboronic Acid

Conditions : Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 eq.), DME/H₂O (4:1), 80°C, 12 h.

Product : 2-Amino-2-(4-methoxy-3-biphenyl)acetic acid

Yield : 70–75%

| Boronic Acid | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | None | 75 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | 68 |

Boc Protection/Deprotection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O):

Protection Conditions : Boc₂O (1.1 eq.), DMAP (0.1 eq.), DCM, RT, 4 h.

Product : 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid

Yield : 92%

Deprotection Conditions : 4 M HCl in dioxane, RT, 1 h.

Regenerated Product : this compound

Yield : 95%

Oxidation and Reduction Reactions

-

Amino Group Oxidation : Limited under standard conditions due to stability, but controlled oxidation with RuO₄ generates a nitro derivative (requires specialized conditions).

-

Carboxylic Acid Reduction : LiAlH₄ reduces the acid to the corresponding alcohol, though this is rarely employed due to competing side reactions.

Stability and Side Reactions

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its functional groups that can participate in various chemical reactions. The bromine and methoxy groups enhance its reactivity, making it suitable for further modifications and derivatizations in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid exhibit antimicrobial activities. Studies have shown that brominated phenolic compounds can disrupt microbial cell membranes and inhibit metabolic pathways, making them effective against various bacterial strains, including Staphylococcus aureus.

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. For instance, brominated phenolic compounds have been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colon cancer) by triggering cell cycle arrest and promoting apoptotic body formation . The mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thereby affecting cell replication and repair processes in cancer cells.

Antioxidant Activity

The presence of the hydroxyl group contributes to the antioxidant capacity of this compound. Similar structures have demonstrated significant DPPH radical scavenging activity, indicating potential protective effects against oxidative stress .

Anticancer Studies

A study highlighted that brominated phenolic compounds could significantly inhibit the proliferation of cancer cells with IC50 values ranging from 1.72 to 14.6 μM, showcasing their potential as therapeutic agents.

Antimicrobial Testing

Research focusing on the antimicrobial efficacy of similar brominated compounds against Staphylococcus aureus revealed minimum bactericidal concentrations that indicate their effectiveness as antimicrobial agents.

Mechanistic Insights

Investigations into the mechanism revealed that these compounds could inhibit DHFR, affecting DNA synthesis and ultimately leading to reduced cell viability in cancer cells.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions with enzymes and receptors. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations :

Substituent Position: Bromine at position 3 (as in the target compound) enhances electron-withdrawing effects, critical for binding in antimitotic applications . In contrast, bromine at position 4 (e.g., 2-Amino-2-(4-bromophenyl)acetic acid) reduces steric hindrance, favoring peptide synthesis . Methoxy at position 4 (vs. 2 in 2-(4-Bromo-2-methoxyphenyl)acetic acid) alters hydrogen-bonding patterns, affecting crystal packing .

Halogen Effects :

- Bromine (larger atomic radius) vs. chlorine (smaller) influences steric and electronic properties. For example, 3-chloro-4-methoxy derivatives (CAS 53091-63-7) exhibit distinct biological activity compared to brominated analogs .

Functional Group Modifications: Replacement of the amino-acetic acid moiety with a keto group (e.g., 2-((4-Bromophenyl)amino)-2-oxoacetic acid) shifts reactivity toward enzyme inhibition .

Key Findings :

- Collagenase Inhibition: Chlorinated analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) demonstrate that substituent position (2,4- vs. 2,6-dichloro) affects binding energy (ΔG = –6.4 vs. –6.5 kcal/mol) and hydrogen bond lengths (2.202 Å vs. 1.961 Å) .

- Neurotoxicity : Isoxazole derivatives like ibotenic acid highlight the role of heterocyclic moieties in neuroactivity, contrasting with the brominated phenylacetic acid series .

Biological Activity

2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid, a compound derived from the bromination of 4-methoxyphenylacetic acid, has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological effects, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

It is synthesized through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding a product with an 84% efficiency .

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of bromophenols have shown significant cytotoxic effects against various cancer cell lines. The compound has been tested against human ovarian cancer cell lines, demonstrating an ability to inhibit proliferation and induce apoptosis .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-OV-3 | 0.19 | Induction of apoptosis and cell cycle arrest |

| HepG2 | 6.63 | DNA repair inhibition |

| MDA-MB-231 | 7.31 | ROS production and cytotoxicity |

The compound's mechanism includes selective inhibition of poly (ADP-ribose) polymerase (PARP-1), which is crucial for DNA repair processes, thereby enhancing its anticancer efficacy .

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Preliminary results indicate that it exhibits a strong ability to scavenge free radicals, thereby potentially mitigating oxidative stress-related damages .

3. Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. They demonstrate significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit enzymes such as aldose reductase (AR), which plays a role in diabetic complications by converting glucose into sorbitol .

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mechanisms involving caspase activation and DNA fragmentation .

- Regulation of Signaling Pathways : The compound enhances insulin signaling pathways, suggesting its potential use in managing diabetes .

Case Studies

Case Study 1: In Vivo Efficacy in Diabetic Models

A study on diabetic BKS db mice demonstrated that administration of the compound significantly reduced blood glucose levels while improving insulin sensitivity. Pharmacokinetic studies revealed rapid absorption and distribution within tissues, with a bioavailability rate of approximately 8.31% .

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines indicated that the compound exhibited selective cytotoxicity, particularly against SK-OV-3 cells, with an IC50 value significantly lower than that observed in normal fibroblast cells. This selectivity underscores its potential as a therapeutic agent with minimized side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, followed by amination steps. Key parameters include:

- Temperature : Room temperature for bromination to avoid side reactions .

- Solvent choice : Acetic acid as the solvent for bromination ensures regioselectivity .

- Reagent stoichiometry : Equimolar bromine to substrate minimizes over-bromination .

- Post-synthesis purification (e.g., recrystallization or chromatography) is critical for achieving >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : Confirms substitution patterns on the aromatic ring and the presence of the amino/acid groups .

- X-ray crystallography : Resolves stereoelectronic effects, such as the near-coplanar methoxy group (torsion angle: 1.2°) and the perpendicular acetic acid moiety (dihedral angle: 78.15°) relative to the phenyl ring .

- HPLC-MS : Validates purity and molecular weight (expected [M+H]+: ~289.08 Da) .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme inhibition : Structural analogs exhibit activity against kinases and oxidoreductases due to the electron-withdrawing bromine and hydrogen-bonding capacity of the amino/acid groups .

- Neuropharmacological potential : Similar amino-phenylacetic acid derivatives modulate neurotransmitter systems (e.g., GABA or glutamate receptors) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like 3-bromo or 2-bromo isomers?

- Directed bromination : Use Lewis acids (e.g., FeBr₃) to enhance para-selectivity over meta positions .

- Protection/deprotection strategies : Temporarily protect the amino group during bromination to prevent undesired side reactions .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and optimize quenching .

Q. How do substituent positions (bromo, methoxy) influence biological activity, and how can contradictory data be resolved?

- Meta-bromo vs. para-methoxy : The electron-withdrawing bromine at C3 enhances electrophilic interactions with enzyme active sites, while the para-methoxy group stabilizes the phenyl ring via resonance .

- Contradictions in activity : Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (e.g., pH affecting ionization of the acetic acid group). Standardize buffer systems (e.g., pH 7.4 PBS) for comparative analyses .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or tyrosine kinases). The bromine atom often occupies hydrophobic pockets, while the amino group forms hydrogen bonds .

- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .

Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray studies?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to induce centrosymmetric dimer formation via O–H⋯O hydrogen bonds (R₂²(8) motif) .

- Temperature gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth .

Methodological Notes

- Safety : Handle bromine and acetic acid in fume hoods with PPE (gloves, goggles). Store the compound at RT in airtight, light-resistant containers .

- Data validation : Cross-reference NMR shifts and XRD parameters with published analogs (e.g., 2-amino-2-(5-bromo-2-hydroxyphenyl)acetic acid) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.